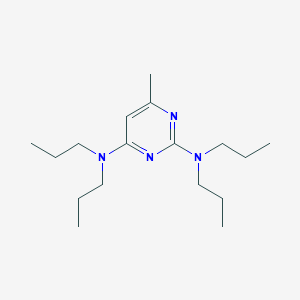
6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine, also known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, resulting in a depletion of dopamine in the brain. This makes MPTP a valuable tool for studying the pathophysiology of Parkinson's disease and developing new treatments.
Mecanismo De Acción
6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine is metabolized in the brain by monoamine oxidase B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons in the substantia nigra via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately results in the selective degeneration of dopaminergic neurons in the substantia nigra.
Biochemical and physiological effects:
The selective degeneration of dopaminergic neurons in the substantia nigra induced by 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine results in a depletion of dopamine in the brain, which is the hallmark of Parkinson's disease. This leads to the development of motor symptoms such as tremors, rigidity, and bradykinesia. 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine has also been shown to induce non-motor symptoms such as cognitive impairment and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine in lab experiments are that it reliably induces Parkinson's disease-like symptoms in animal models, allowing researchers to study the mechanisms underlying the disease and test potential treatments. However, 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine has some limitations as a research tool. For example, the symptoms induced by 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine are acute and transient, whereas the symptoms of Parkinson's disease are chronic and progressive. Additionally, the selective degeneration of dopaminergic neurons induced by 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine may not accurately reflect the pathophysiology of Parkinson's disease, which involves the degeneration of multiple neuronal populations.
Direcciones Futuras
There are several future directions for research using 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine. One area of research is developing new treatments for Parkinson's disease. 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine has been used to test potential treatments such as stem cell therapy, gene therapy, and neuroprotective agents. Another area of research is studying the non-motor symptoms of Parkinson's disease induced by 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine, such as cognitive impairment and depression. Finally, researchers are exploring the use of 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine in combination with other neurotoxins to create animal models that more accurately reflect the pathophysiology of Parkinson's disease.
Métodos De Síntesis
6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine can be synthesized through a multistep process starting from 2-methylpyrimidine. The first step involves the alkylation of 2-methylpyrimidine with propyl bromide to form 2-methyl-4-propylpyrimidine. This intermediate is then reacted with sodium amide and propyl iodide to form 2,4-dipropylpyrimidine. Finally, the 2,4-dipropylpyrimidine is reacted with methyl iodide to form 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine.
Aplicaciones Científicas De Investigación
6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine has been extensively used in scientific research to study the pathophysiology of Parkinson's disease and develop new treatments. Animal models of Parkinson's disease are created by administering 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine to rodents or primates, which results in a depletion of dopamine in the brain and the development of Parkinson's disease-like symptoms. This allows researchers to study the mechanisms underlying the disease and test potential treatments.
Propiedades
Número CAS |
111697-12-2 |
|---|---|
Fórmula molecular |
C17H32N4 |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
6-methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H32N4/c1-6-10-20(11-7-2)16-14-15(5)18-17(19-16)21(12-8-3)13-9-4/h14H,6-13H2,1-5H3 |
Clave InChI |
UYWAMAFILRUUGZ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1=NC(=NC(=C1)C)N(CCC)CCC |
SMILES canónico |
CCCN(CCC)C1=NC(=NC(=C1)C)N(CCC)CCC |
Sinónimos |
2,4-bis-(N,N-di-n-propylamino)-6-methylpyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




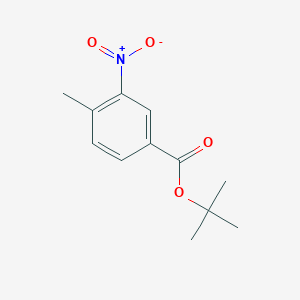
![4-[4-[(2S)-2-Methylbutyl]phenyl]phenol](/img/structure/B171967.png)


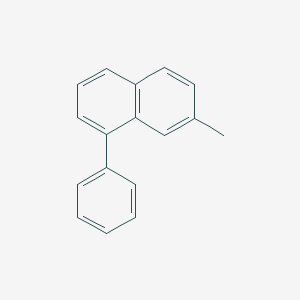
![2-isopropyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B171980.png)
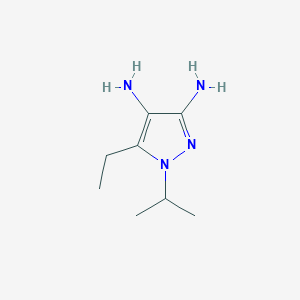
![4-Chloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B171983.png)

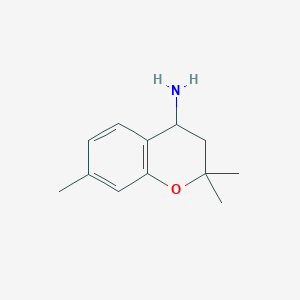

![5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B171995.png)
